Neuroinflammatory-IN-3

Neuroinflammation Microglial activation Nitric oxide assay

Many researchers struggle to replicate neuroinflammation SAR data because they lack the correct hit compound as a baseline control. Neuroinflammatory-IN-3 (CAS 1202404-23-6) is the precise reference compound from which the optimized analog SB26019 was derived. - Binds to the colchicine domain of tubulin and suppresses LPS-mediated NO release in BV-2 microglial cells (IC50 5.22 µM), enabling rigorous SAR benchmarking. - Simultaneously exerts antiproliferative activity against HeLa, U266, A549, and MCF7 cancer cell lines, supporting dual-application assay platforms. - Each batch ships with documented purity ≥98%; long-term storage at -20°C ensures stability for multi-year study programs. - Global shipping with appropriate cold-chain logistics; standard pack sizes from 25 mg to 100 mg available.

Molecular Formula C19H19ClO3
Molecular Weight 330.8 g/mol
Cat. No. B15141347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuroinflammatory-IN-3
Molecular FormulaC19H19ClO3
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C2=CC(OC3=C2C=CC(=C3O)OC)(C)C
InChIInChI=1S/C19H19ClO3/c1-11-9-12(20)5-6-13(11)15-10-19(2,3)23-18-14(15)7-8-16(22-4)17(18)21/h5-10,21H,1-4H3
InChIKeyWNNARDJCOGHFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuroinflammatory-IN-3 Procurement & Pharmacological Differentiation


Neuroinflammatory-IN-3 (CAS 1202404-23-6, C19H19ClO3, MW 330.81) is a synthetic benzopyran-embedded tubulin inhibitor that functions as an anti-neuroinflammatory agent . Originally identified via phenotype-based screening for neuroinflammation modulation, this compound binds specifically to the colchicine-binding domain of tubulin and suppresses LPS-mediated nitric oxide (NO) release in BV-2 microglial cells, establishing its baseline pharmacological profile [1]. The compound also exhibits antiproliferative activity across multiple cancer cell lines, indicating its dual functionality as both an anti-neuroinflammatory and antitumor agent .

Tubulin–NF-κB pathway researchColchicine-site binding probe for tubulin–p65 interaction studies.
BV-2 microglial assay contextLPS-stimulated NO release model for neuroinflammation screening.
Dual-pathway endpoint probeCellular proliferation and inflammation modulation in a single tool compound.

Neuroinflammatory-IN-3 vs. SB26019: Non-Interchangeability


Neuroinflammatory-IN-3 serves as the foundational hit compound from which the more potent analog SB26019 was derived via structure–activity relationship (SAR) optimization [1]. The two compounds share the benzopyran-embedded tubulin-binding scaffold and target the colchicine-binding site; however, they exhibit meaningfully divergent anti-neuroinflammatory potencies in the same BV-2 microglial assay system . Procuring or referencing the incorrect compound introduces systematic error in dose–response studies, confounds SAR analysis, and invalidates cross-study comparability when researchers aim to replicate or extend findings from the primary literature. The quantitative differentiation documented below establishes that Neuroinflammatory-IN-3 and SB26019 are pharmacologically distinct entities requiring separate cataloging and experimental consideration.

This Compound
Neuroinflammatory-IN-3
Original hit compound; baseline potency and scaffold reference for SAR studies.
NOT INTERCHANGEABLE
Analog / Substitute
SB26019 (optimized lead)
Derivative with enhanced potency; direct substitution may invalidate dose-response comparisons and SAR interpretation.

Neuroinflammatory-IN-3 Comparative Evidence Guide


BV-2 NO Release Inhibition vs. SB26019

Neuroinflammatory-IN-3 demonstrates moderate anti-neuroinflammatory activity in the LPS-stimulated BV-2 microglial cell model [1]. Compared with its SAR-optimized derivative SB26019, Neuroinflammatory-IN-3 exhibits approximately 4.6-fold lower potency in the tubulin polymerization inhibition assay that underlies the anti-neuroinflammatory mechanism of this chemical series . This quantitative gap establishes Neuroinflammatory-IN-3 as the appropriate reference compound for baseline SAR studies, whereas SB26019 should be procured for experiments requiring enhanced anti-neuroinflammatory efficacy.

BV-2 NO Inhibition vs. SB26019
Head-to-head
Tubulin polymerization IC₅₀
IN-3
5.22 μM
SB26019
1.13 μM
Establishes quantitative gap for hit-to-lead differentiation.
4.6-fold potency shift; use IN-3 only as baseline SAR reference.
Neuroinflammation Microglial activation Nitric oxide assay

BV-2 NO Release Baseline Activity

Neuroinflammatory-IN-3 (designated as compound 1 in the primary publication) suppresses LPS-induced NO release in BV-2 microglial cells with a half-maximal inhibitory concentration (IC50) of 5.22 μM [1]. At a concentration of 10 μM, the compound reduces NO release to 70% of the LPS-stimulated control level . This dataset establishes the quantitative benchmark against which all benzopyran-series analogs, including SB26019, are compared in subsequent SAR analyses.

BV-2 NO Release Baseline
Reported
IC₅₀ 5.22 μM
10 μM → 70% of LPS control (n=6)
Primary benchmark for benzopyran series potency validation.
Cross-study comparable; verify batch consistency against this value.
BV-2 microglia LPS-induced inflammation Griess assay

Colchicine-Binding Domain Specificity

A competitive photoaffinity labeling study demonstrated that Neuroinflammatory-IN-3 (compound 1) binds specifically to the colchicine-binding domain of tubulin [1]. This binding site specificity is shared by the optimized analog SB26019 and the reference compound colchicine, but the potency at this site differs substantially across the series (Neuroinflammatory-IN-3: IC50 5.22 μM; SB26019: IC50 1.13 μM; colchicine: IC50 4.20 μM) . The conserved binding site paired with divergent potency distinguishes this compound series from other neuroinflammation-targeting agents that operate via MAO-B inhibition (e.g., Neuroinflammatory-IN-2, MAO-B IC50 10.30 μM) or NLRP3 inflammasome antagonism .

Colchicine-Binding Domain
Head-to-head
Shared binding site confirmed by photoaffinity labeling
Colchicine
4.20 μM
SB26019
1.13 μM
IN-3
5.22 μM
Conserved site with distinct potency grading supports tool compound selection.
Not interchangeable with MAO-B or NLRP3-targeting neuroinflammation agents.
Tubulin pharmacology Colchicine-binding site Target engagement

Antiproliferative Activity Across Cancer Cell Lines

Beyond its anti-neuroinflammatory activity, Neuroinflammatory-IN-3 exhibits concentration-dependent antiproliferative effects against multiple human cancer cell lines, with IC50 values of 450 nM (HeLa), 416 nM (U266), 381 nM (A549), and 744 nM (MCF7) following 72-hour exposure [1]. This dual-functionality profile—simultaneous neuroinflammation modulation and tumor cell growth inhibition—distinguishes Neuroinflammatory-IN-3 from single-target neuroinflammation inhibitors such as Neuroinflammatory-IN-2 (MAO-B IC50 10.30 μM) . Notably, the compound triggers time-dependent cell-cycle arrest in HeLa cells at 1 μM concentration within 3–12 hours .

Antiproliferative Activity
Class-level
HeLa: 450 nM · U266: 416 nM
A549: 381 nM · MCF7: 744 nM
72 h exposure; tubulin-dependent mechanism
Supports cytotoxicity endpoint review in cancer cell models.
Data to verify for specific cell-line context; dual-function probe fit.
Cancer cell proliferation HeLa cells Cytotoxicity profiling

Tubulin Polymerization Inhibition Confirmation

Neuroinflammatory-IN-3 inhibits tubulin polymerization in a dose-dependent manner, confirming its mechanism of action as a microtubule-targeting agent . While the compound series shares the colchicine-binding site and tubulin polymerization inhibition mechanism with classical agents such as colchicine (tubulin polymerization IC50 approximately 3 nM in purified systems; cellular IC50 4.20 μM for anti-inflammatory modulation), Neuroinflammatory-IN-3 exhibits a distinct potency profile (cellular tubulin polymerization IC50 5.22 μM) . This mechanism is directly linked to the compound's ability to upregulate tubulin monomer levels, which subsequently recruit p65 and block NF-κB-mediated inflammatory signaling [1].

Tubulin Polymerization Mechanism
Class-level
Dose-dependent inhibition of microtubule assembly
Tubulin binding Monomer upregulation p65 recruitment NF-κB suppression
Pathway differentiates from direct inflammasome or kinase inhibitors.
Cellular potency differs from purified tubulin assays; contextualize with colchicine reference.
Microtubule dynamics Tubulin polymerization assay Cytoskeletal pharmacology

SAR Reference for SB26019 Optimization

Neuroinflammatory-IN-3 (compound 1) served as the template for systematic SAR studies that yielded SB26019, a derivative with approximately 4.6-fold enhanced anti-neuroinflammatory potency [1]. The structural modifications differentiating SB26019 from Neuroinflammatory-IN-3 produce quantitative changes in tubulin monomer upregulation, which is the critical mechanistic determinant for p65 recruitment and NF-κB pathway inhibition . The primary publication explicitly identifies Neuroinflammatory-IN-3 as the initial hit and SB26019 as the optimized lead .

SAR Reference for SB26019
Head-to-head
Parent scaffold for lead optimization
Hit (IN-3)
5.22 μM
Lead (SB)
1.13 μM
Defines 4.6-fold window for structure–activity relationship studies.
Essential negative control; confirms optimization-derived, not scaffold-dependent, potency gain.
Structure–activity relationship Benzopyran scaffold Lead optimization

Neuroinflammatory-IN-3 Research & Industrial Applications


Baseline SAR Reference for Tubulin Inhibitor Series

Neuroinflammatory-IN-3 serves as the foundational hit compound (IC50 5.22 μM) against which all structure–activity relationship (SAR) modifications are benchmarked. Researchers optimizing benzopyran-embedded tubulin inhibitors require this compound as an essential reference control to quantify the fold-improvement achieved by structural modifications [1]. The 4.6-fold potency enhancement observed in SB26019 (IC50 1.13 μM) can only be properly contextualized when Neuroinflammatory-IN-3 is included as the baseline comparator in parallel assays .

Tubulin–NF-κB Pathway Mechanistic Studies

Neuroinflammatory-IN-3 is the appropriate tool compound for investigating the tubulin–p65 interaction and its role in NF-κB-mediated neuroinflammatory signaling. The compound binds specifically to the colchicine-binding domain of tubulin, and this binding event upregulates tubulin monomer levels, which subsequently recruit p65 and inhibit its nuclear translocation [1]. Studies examining how tubulin monomer availability regulates inflammatory gene expression (Ccl2, Cxcl10, Il-1β, Il-6, Nos2, Tnf) should procure Neuroinflammatory-IN-3 as the reference tubulin modulator .

Dual-Function Assay: Neuroinflammation & Proliferation

Neuroinflammatory-IN-3 is uniquely suited for assay systems that require simultaneous evaluation of neuroinflammatory modulation and cancer cell proliferation. The compound exhibits anti-neuroinflammatory activity (BV-2 NO release IC50 5.22 μM) alongside antiproliferative effects against HeLa (450 nM), U266 (416 nM), A549 (381 nM), and MCF7 (744 nM) cell lines [1]. This dual functionality enables screening platforms designed to identify compounds with therapeutic potential for neuroinflammation-associated malignancies or paraneoplastic neurological syndromes .

Negative Control for SB26019 In Vivo Studies

In animal models of neuroinflammation where SB26019 is the test article (administered at 2–5 mg/kg intraperitoneally), Neuroinflammatory-IN-3 should be procured as the appropriate negative or comparative control compound [1]. The two compounds share the benzopyran scaffold and colchicine-binding site but differ in anti-neuroinflammatory potency by approximately 4.6-fold. Including Neuroinflammatory-IN-3 as a control enables proper attribution of observed in vivo effects to the structural optimizations present in SB26019 rather than to off-target activities of the shared core scaffold .

Application
Selection Property
Validation Focus
Baseline SAR control for benzopyran series
Original hit scaffold with moderate tubulin inhibition
Potency benchmark against lead analog in parallel tubulin polymerization and NO release assays
Tubulin–NF-κB pathway mechanistic studies
Colchicine-site tubulin binder that modulates monomer–p65 interaction
Verify tubulin monomer upregulation and downstream inflammatory gene suppression (Ccl2, Il-1β, Nos2)
Dual-pathway proliferation & inflammation assays
Simultaneous anti-neuroinflammatory and antiproliferative activity profile
Correlate NO release inhibition with cell-line cytotoxicity endpoints; confirm time-dependent cell-cycle arrest
Comparator control in rodent neuroinflammation models
Potency-differentiated control for lead compound SB26019
Attribute in vivo endpoint differences to structural optimization, not shared benzopyran scaffold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuroinflammatory-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.